molecular formula C13H14O2 B13631870 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B13631870
M. Wt: 202.25 g/mol
InChI Key: QDNMWAXNJXNCPE-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid is a unique compound characterized by its bicyclic structure, which includes a phenyl group and a carboxylic acid functional group. This compound is part of the bicyclo[2.1.1]hexane family, known for their rigid and compact structures, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid involves its interaction with specific molecular targets. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid can be compared with other similar compounds, such as:

    Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in their substituents.

    Ortho-substituted phenyl rings: These are often used as bioisosteres in medicinal chemistry. The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a phenyl group and a carboxylic acid functional group, offering distinct chemical and biological properties.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H14O2/c14-12(15)11-6-9-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)

InChI Key

QDNMWAXNJXNCPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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